2-Phenylethyl 2-(methylamino)benzoate (CAS 1308361-72-9): A Technical Whitepaper on Synthesis, Properties, and Applications
2-Phenylethyl 2-(methylamino)benzoate (CAS 1308361-72-9): A Technical Whitepaper on Synthesis, Properties, and Applications
Executive Summary
As the demand for novel aromatic scaffolds in perfumery, cosmetics, and pharmaceutical intermediates grows, hybrid esters combining distinct pharmacophoric or osmophoric moieties have garnered significant attention. 2-Phenylethyl 2-(methylamino)benzoate (CAS 1308361-72-9) is a specialized ester synthesized from N-methylanthranilic acid and 2-phenylethanol[1].
From an application scientist's perspective, this molecule is a fascinating chimera. The N-methylanthranilate moiety is renowned for its bright, fruity, and grape-like fluorescence and olfactory characteristics, while the 2-phenylethyl group is the quintessential structural unit for rose and heavy floral notes[2][3]. By covalently linking these two domains, we generate a high-molecular-weight, hydrophobic ester that acts as a low-volatility base note or fixative in fragrance formulations, and as a sterically hindered building block in advanced organic synthesis.
This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the physicochemical profiling, mechanistic synthesis, and analytical validation of this compound.
Physicochemical Profiling
Understanding the macroscopic behavior of 2-phenylethyl 2-(methylamino)benzoate requires a rigorous analysis of its molecular descriptors. The presence of the secondary amine (-NHCH3) introduces hydrogen-bond donating capabilities, while the ester carbonyl and amine nitrogen act as hydrogen-bond acceptors.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 2-Phenylethyl 2-(methylamino)benzoate | IUPAC standard nomenclature. |
| CAS Registry Number | 1308361-72-9 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C16H17NO2 | Indicates a highly carbon-dense, aromatic structure. |
| Molecular Weight | 255.32 g/mol | High MW contributes to low vapor pressure (base note). |
| Structural Features | Secondary amine, ester linkage, dual aromatic rings | Capable of intra- and intermolecular hydrogen bonding. |
| Solubility | Soluble in EtOH, DCM, Toluene; Insoluble in H2O | High lipophilicity (LogP > 3.0), ideal for lipid/emulsion systems. |
| Metabolic Fate | Hydrolyzed by non-specific esterases | Yields N-methylanthranilic acid and 2-phenylethanol in vivo[4]. |
Synthetic Methodology & Mechanistic Insights
The Rationale for Steglich Esterification
Direct Fischer esterification of N-methylanthranilic acid with 2-phenylethanol using strong mineral acids (e.g., H2SO4) and heat is frequently plagued by poor yields. The secondary amine group can undergo unwanted protonation, reducing the electrophilicity of the adjacent carbonyl, or participate in side reactions such as self-condensation or oxidation under harsh conditions[5][6].
To circumvent this, we employ a Steglich-type esterification [7][8]. By utilizing a carbodiimide coupling reagent—such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)—in the presence of the hypernucleophilic catalyst 4-Dimethylaminopyridine (DMAP), the reaction proceeds efficiently at room temperature. DMAP attacks the O-acylisourea intermediate to form a highly reactive, resonance-stabilized N-acylpyridinium intermediate, which is rapidly trapped by the sterically unhindered primary alcohol (2-phenylethanol)[5].
Steglich esterification pathway for 2-phenylethyl 2-(methylamino)benzoate synthesis.
Olfactory & Pharmacological Profile
In the realm of flavor and fragrance chemistry, the structural geometry of a molecule dictates its interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.
The N-methylanthranilate sub-structure is known to trigger receptors associated with sweet, fruity, and concord grape profiles[2]. Conversely, the 2-phenylethyl moiety is the primary ligand for receptors detecting rosy, floral notes[9]. The esterification of these two creates a bulky ligand. Due to its size (MW 255.32), it exhibits delayed volatility, anchoring lighter top notes in a perfume matrix while slowly releasing its complex balsamic-floral scent profile. Biologically, upon inhalation, the ester binds to the OR, initiating a well-characterized cyclic AMP (cAMP) second-messenger cascade.
GPCR-mediated olfactory signal transduction pathway triggered by the ester ligand.
Experimental Protocols: Synthesis & Validation
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing 2-phenylethyl 2-(methylamino)benzoate. We utilize EDC·HCl over DCC to allow for an easy aqueous workup, as the urea byproduct of EDC is water-soluble.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Activation
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen balloon.
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Dissolution: Dissolve 10.0 mmol (1.51 g) of N-methylanthranilic acid and 11.0 mmol (1.34 g) of 2-phenylethanol in 50 mL of anhydrous Dichloromethane (DCM).
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Catalyst Addition: Add 1.0 mmol (0.12 g) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst, vastly accelerating the reaction and preventing the formation of unreactive N-acylureas.
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Coupling Agent: Cool the mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (2.30 g) of EDC·HCl.
Phase 2: Reaction & Monitoring 5. Stirring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. 6. TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The product will appear as a new, highly UV-active spot (due to the conjugated anthranilate system) with a higher Rf value than the starting acid.
Phase 3: Workup & Purification 7. Quenching: Dilute the reaction mixture with an additional 50 mL of DCM. 8. Washing:
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Wash with 1M HCl (2 x 50 mL) to remove unreacted DMAP and the EDC-urea byproduct.
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Wash with saturated NaHCO3 (2 x 50 mL) to remove unreacted N-methylanthranilic acid.
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Wash with brine (1 x 50 mL) to remove residual water.
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Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 2-phenylethyl 2-(methylamino)benzoate.
Phase 4: Analytical Validation
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GC-MS: Run the purified sample through a Gas Chromatograph-Mass Spectrometer. Expect a molecular ion peak [M]+ at m/z 255.
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1H-NMR (CDCl3): Validate the structure by identifying the singlet for the N-methyl group (~2.9 ppm), the triplets for the phenylethyl -CH2-CH2- system (~3.0 ppm and ~4.4 ppm), and the complex multiplet for the aromatic protons (6.5 - 8.0 ppm).
Safety, Handling, and Toxicology
As with all synthetic esters containing active amine moieties, strict Environmental, Health, and Safety (EHS) protocols must be observed[10].
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle the neat compound in a well-ventilated fume hood.
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Toxicology: While specific in vivo toxicity data for 1308361-72-9 is limited, analogous compounds (e.g., methyl N-methylanthranilate) exhibit low acute toxicity and are rapidly hydrolyzed by mammalian liver and jejunum esterases into their constituent acid and alcohol[4].
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Disposal: Halogen-free organic waste. Do not discharge into aqueous environments due to high lipophilicity.
Sources
- 1. 79408 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scent.vn [scent.vn]
- 3. plant metabolite (CHEBI:76924) [ebi.ac.uk]
- 4. 480. Methyl-N-Methylanthranilate (WHO Food Additives Series 14) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0190667B1 - Process for the preparation of methyl n-methylanthranilate - Google Patents [patents.google.com]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. 1308361-72-9|2-phenylethyl 2-(methylamino)benzoate|2-phenylethyl 2-(methylamino)benzoate|-范德生物科技公司 [bio-fount.com]
